molecular formula C8H10N2O2 B8355284 5-Ethyl-2-nitroaniline CAS No. 518990-37-9

5-Ethyl-2-nitroaniline

Cat. No.: B8355284
CAS No.: 518990-37-9
M. Wt: 166.18 g/mol
InChI Key: UJQWIZJVPILHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 5-Ethyl-2-nitroaniline within Contemporary Organic Chemistry Research

In contemporary organic chemistry, the development of efficient synthetic methodologies and the construction of novel molecular architectures are paramount. Substituted anilines, such as this compound, serve as pivotal structural motifs and versatile building blocks. researchgate.net The strategic placement of different functional groups on the aniline (B41778) ring allows for a high degree of molecular diversity and enables the synthesis of complex target molecules.

Research into compounds like this compound is often driven by the need for specialized intermediates in the pharmaceutical, dye, and materials science industries. The unique substitution pattern of this compound, featuring both an electron-donating alkyl group and a potent electron-withdrawing nitro group ortho to the amine, creates a platform for studying regioselective reactions. Chemists can exploit the distinct reactivity of each functional group to perform sequential modifications, such as the selective reduction of the nitro group or electrophilic substitution on the aromatic ring. This makes it a valuable substrate for developing and evaluating new synthetic methods and catalytic systems.

Significance of Aromatic Nitro Compounds and Substituted Anilines in Synthetic Strategies

Aromatic nitro compounds and substituted anilines are two classes of molecules that hold immense significance in synthetic organic chemistry. Their importance stems from their versatile reactivity and their role as precursors to a vast array of other functional groups and complex molecules.

Aromatic Nitro Compounds: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups, a property that profoundly influences the chemical behavior of the aromatic ring to which it is attached. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Perhaps the most synthetically useful reaction of aromatic nitro compounds is their reduction to primary amines (-NH₂). This transformation is a cornerstone of organic synthesis, providing access to the corresponding anilines, which are themselves versatile synthetic intermediates.

Substituted Anilines: Aniline and its derivatives are fundamental building blocks in the synthesis of a multitude of organic compounds, including pharmaceuticals, agrochemicals, and dyes. chemiis.comchempanda.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. magritek.com The reactivity of the aniline can be modulated by the presence of other substituents on the aromatic ring. Substituted anilines are key precursors for diazotization reactions, which form highly versatile diazonium salts. These salts can then be converted into a wide variety of functional groups, including hydroxyls, halides, and cyanides, through reactions like the Sandmeyer reaction.

The combination of these two functionalities in nitroanilines, such as this compound, creates a bifunctional molecule with a rich and tunable reactivity, making them highly valuable in multistep synthetic strategies. magritek.com

Overview of Key Academic and Industrial Research Domains for this compound

The specific substitution pattern of this compound makes it a useful intermediate in several key areas of academic and industrial research. Its applications are primarily centered on its role as a precursor for more complex molecules.

Table 2: Research and Industrial Applications of this compound

DomainApplicationSignificance
Pharmaceutical Synthesis Intermediate for Active Pharmaceutical Ingredients (APIs).Used as a building block for creating more complex drug molecules. For instance, related nitroanilines are precursors in the synthesis of various medicinal compounds. chemiis.comsolubilityofthings.com
Dye and Pigment Industry Precursor for azo dyes.The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. Nitroanilines are critical intermediates in this industry. chemiis.comfiveable.me
Materials Science Precursor for specialized polymers.Derivatives of anilines can be used to synthesize polymers with specific properties. For example, polyaniline and its copolymers have applications in coatings with anticorrosion behavior. researchgate.net
Agrochemical Production Intermediate in the synthesis of pesticides and herbicides.The nitroaniline moiety is found in various agrochemicals. chemiis.com
Chemical Synthesis & Research Building block and model compound.Its structure is valuable for studying reaction mechanisms and developing new synthetic methodologies, including catalytic reductions and substitution reactions. evitachem.com A study on the related 2-Ethyl-5-nitroaniline detailed its crystal structure, providing fundamental data for molecular modeling and understanding solid-state properties. researchgate.net

Detailed research findings indicate that derivatives of nitroanilines are investigated for a range of applications. For example, research into related nitroaniline structures has explored their potential as anticancer agents and for their enzyme inhibition capabilities. Furthermore, the compound can be utilized in environmental applications; modified forms have been studied for their ability to act as adsorbents for removing heavy metals like lead from contaminated water.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

518990-37-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-ethyl-2-nitroaniline

InChI

InChI=1S/C8H10N2O2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2,9H2,1H3

InChI Key

UJQWIZJVPILHHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Pathways to 5 Ethyl 2 Nitroaniline

Direct Synthetic Approaches for 5-Ethyl-2-nitroaniline

Direct approaches to this compound typically involve the modification of a pre-existing ethylaniline derivative. The success of these methods hinges on the ability to control the regioselectivity of the reactions to obtain the desired 2,5-substitution pattern.

A prominent method for the synthesis of this compound is the direct nitration of 2-ethylaniline (B167055). In a typical procedure, 2-ethylaniline is dissolved in concentrated sulfuric acid and cooled, followed by the portion-wise addition of nitric acid. The reaction mixture is then stirred at a controlled temperature to facilitate the electrophilic aromatic substitution. The product, this compound, is subsequently isolated by pouring the reaction mixture into ice and neutralizing the excess acid. nih.gov

The regiochemical outcome of the nitration of substituted anilines is governed by the electronic and steric effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The ethyl group (-CH₂CH₃) is a weakly activating group and also an ortho, para-director, primarily through an inductive effect.

In the case of nitrating 2-ethylaniline, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions activated by both the amino and ethyl groups. The primary product is this compound, where the nitro group is introduced at the position para to the ethyl group and meta to the amino group. This outcome might seem counterintuitive given the strong ortho, para-directing nature of the amino group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a deactivating group and a meta-director. This in-situ modification of the directing group is a critical factor in determining the final product distribution.

To circumvent the challenges associated with the direct nitration of anilines, a common strategy involves the protection of the amino group as an acetamide (B32628) (-NHCOCH₃). The acetamido group is still an ortho, para-director but is less activating than the amino group, which can lead to more controlled nitration and prevent unwanted oxidation side reactions. After the nitration step, the acetyl group can be removed by hydrolysis to yield the desired nitroaniline. rsc.orgulisboa.pt This approach allows for a more predictable control over the regioselectivity of the nitration reaction.

Table 1: Regioselectivity in the Nitration of Substituted Anilines
Starting MaterialNitrating AgentMajor Product(s)Reference
2-EthylanilineHNO₃ / H₂SO₄This compound nih.gov
Aniline (B41778) (unprotected)HNO₃ / H₂SO₄Mixture of o-, m-, and p-nitroaniline ulisboa.pt
AcetanilideHNO₃ / H₂SO₄p-Nitroacetanilide rsc.org
2-MethylacetanilideHNO₃ / H₂SO₄2-Methyl-4-nitroaniline and 2-Methyl-6-nitroaniline rsc.orgulisboa.pt

Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which leads to the generation of significant amounts of acidic waste. In line with the principles of green chemistry, alternative nitrating agents are being explored. One such reagent is nitrogen dioxide (NO₂). The use of nitrogen dioxide can circumvent the need for mixed acids, thereby reducing the environmental impact of the process. For instance, a patented method for the preparation of 5-chloro-2-nitroaniline (B48662) utilizes nitrogen dioxide for the nitration of m-dichlorobenzene, highlighting its potential as a greener alternative in industrial synthesis. google.com

Another green approach involves the use of solid acid catalysts or alternative nitrate (B79036) sources under milder conditions. For example, the nitration of 4-hydroxyacetophenone has been successfully carried out using calcium nitrate in glacial acetic acid under microwave irradiation. This method offers advantages such as reduced reaction times, lower energy consumption, and the use of less hazardous reagents. gordon.edu While not specifically demonstrated for ethylaniline, this methodology represents a promising green alternative for the nitration of aromatic compounds.

An alternative synthetic strategy for this compound involves the formation of the C-N bond through amination reactions on a suitably substituted ethylbenzene (B125841) precursor. These methods are particularly useful when direct nitration does not yield the desired isomer with high selectivity.

High-pressure amination, often referred to as ammonolysis, is an industrial process for the synthesis of anilines from aryl halides. This reaction typically involves heating an aryl halide with ammonia (B1221849) or an ammonia source in the presence of a catalyst at elevated temperatures and pressures. For example, the synthesis of 5-chloro-2-nitroaniline can be achieved by the high-pressure amination of 2,4-dichloronitrobenzene. google.com A similar approach could be envisioned for the synthesis of this compound starting from a precursor such as 2-chloro-5-ethylnitrobenzene. The reaction would involve the nucleophilic substitution of the chlorine atom by an amino group under high pressure.

Modern synthetic chemistry offers more sophisticated and milder methods for C-N bond formation through catalytic cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of such transformations.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction typically requires a copper catalyst, a base, and often a ligand to facilitate the reaction. For the synthesis of this compound, a potential route would involve the reaction of 2-chloro-5-ethylnitrobenzene with an ammonia equivalent in the presence of a copper catalyst. The reaction conditions, including the choice of copper salt, ligand, base, and solvent, would need to be optimized to achieve a high yield of the desired product.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. wikipedia.orgacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. The synthesis of this compound via a Buchwald-Hartwig amination would likely involve the coupling of 2-chloro-5-ethylnitrobenzene with an ammonia surrogate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the catalytic cycle.

While specific examples of ferrous salt catalysis for this particular transformation are less common in the literature, iron-based catalysts are gaining attention as more sustainable alternatives to precious metal catalysts for various cross-coupling reactions.

Table 2: Overview of Catalytic Amination Reactions
Reaction NameCatalystTypical SubstratesKey Features
Ullmann CondensationCopper salts (e.g., CuI, Cu₂O)Aryl halides, AminesHigh temperatures often required, ligand development has led to milder conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net
Buchwald-Hartwig AminationPalladium complexes with phosphine ligandsAryl halides/triflates, AminesBroad substrate scope, high functional group tolerance, milder reaction conditions. wikipedia.orgacsgcipr.org

Amination Reactions for C-N Bond Formation

Optimization of Synthetic Yields and Reaction Efficiencies

Optimizing the yield and efficiency of any synthetic route to this compound requires careful control over several reaction parameters. For nitration reactions, which are highly exothermic, temperature control is paramount. chemicalbook.com Reactions are typically conducted at low temperatures (e.g., 0-5°C) to prevent over-nitration and the formation of unwanted byproducts. nih.gov

The choice of reagents and their molar ratios significantly impacts the outcome. For instance, in the direct nitration of 2-ethylaniline (to form an isomer of the target compound), varying reaction conditions have been shown to produce a range of yields. chemicalbook.comyzqyyykj.com

Table 1: Effect of Reaction Conditions on the Yield of 2-Ethyl-5-nitroaniline from 2-Ethylaniline yzqyyykj.com

ReagentsTemperature (°C)Time (h)Yield (%)
Sulfuric acid; nitric acid0 - 200.580.1
Sulfuric acid; nitric acid0 - 50.575.3
Sulfuric acid; nitric acid0 - 50.574.1
Sulfuric acid; nitric acidAmbient3060.0

Data adapted for an isomeric synthesis but illustrates the principle of optimization.

The purity of the final product is enhanced through effective isolation and purification techniques. After the reaction is complete, the product is often precipitated by pouring the reaction mixture into ice water. nih.govchemicalbook.com Subsequent steps may include neutralization, filtration, and washing. chemicalbook.com Recrystallization from a suitable solvent, such as methanol (B129727) or a petroleum ether mixture, is a common final step to obtain high-purity crystalline this compound. nih.govchemicalbook.com

Mechanistic Investigations of 5 Ethyl 2 Nitroaniline Chemical Reactivity

Reactivity of the Nitro Group

The nitro group is one of the most common and important functional groups in organic chemistry, particularly in aromatic systems. Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring and the group itself is susceptible to a variety of chemical changes, most notably reduction. The reactivity of the nitro group in 5-Ethyl-2-nitroaniline is analogous to that observed in other substituted nitroaromatic compounds.

Reductive Transformations of Aromatic Nitro Groups

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a primary route to aromatic amines, which are crucial intermediates for dyes, pharmaceuticals, and polymers. acs.org This conversion can be achieved through numerous methods, broadly categorized into catalytic hydrogenation and chemical reduction. For most reductions of nitroarenes to the corresponding aniline (B41778), a sequence of intermediates is proposed, starting with reduction to a nitroso species, followed by a hydroxylamine (B1172632), and finally the aniline through N–O bond cleavage. acs.org

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes on an industrial scale. acs.orgwikipedia.org The process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Commonly employed catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orgresearchgate.netmdpi.comyoutube.com

The reaction mechanism is generally understood to proceed through a stepwise addition of hydrogen across the nitrogen-oxygen bonds. researchgate.net This process involves the formation of key intermediate species, namely the corresponding nitroso and hydroxylamine compounds. acs.orgmt.comacs.org The conversion of a nitroaromatic compound to an aniline derivative involves the step-by-step addition of three hydrogen molecules. researchgate.net

The generally accepted pathway for the hydrogenation of a nitroarene like this compound to 5-Ethylbenzene-1,2-diamine is as follows:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (Ar-NHOH). Phenylhydroxylamine and its derivatives are recognized as key intermediates in this process. mt.comacs.orgorgsyn.org

Hydroxylamine to Amine: The final step involves the reduction of the hydroxylamine to the corresponding primary amine (Ar-NH₂).

Unstable hydroxylamine intermediates can sometimes decompose, which can lead to uncontrolled temperature increases in industrial-scale reactions. mt.com While the direct pathway is common, a condensation pathway can also occur where the nitrosoarene and hydroxylamine intermediates react to form an azoxy compound, which is then subsequently reduced to the azo and hydrazo compounds before finally yielding the aniline. acs.org

Table 1: Intermediates and Catalysts in Catalytic Hydrogenation of Aromatic Nitro Groups

Step Reactant Intermediate/Product Common Catalysts
1 This compound 1-Ethyl-2-nitroso-4-aminobenzene Pd/C, PtO₂, Raney Ni
2 1-Ethyl-2-nitroso-4-aminobenzene N-(2-Amino-4-ethylphenyl)hydroxylamine Pd/C, PtO₂, Raney Ni
3 N-(2-Amino-4-ethylphenyl)hydroxylamine 4-Ethylbenzene-1,2-diamine Pd/C, PtO₂, Raney Ni

A variety of chemical reducing agents can be used to convert aromatic nitro groups to amines, offering alternatives to catalytic hydrogenation that may be more suitable depending on the presence of other functional groups in the molecule. youtube.com These methods often involve dissolving metals in acid or the use of inorganic sulfur reagents. csbsju.edu

Metal-Acid Systems: A classic and common laboratory method involves the use of a moderately active metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid (HCl). youtube.comcsbsju.edu Tin(II) chloride is another effective reagent for this transformation. wikipedia.org

Sulfur-Based Reagents: Inorganic sulfur compounds are also effective for the reduction of nitroarenes. Reagents such as sodium sulfide (B99878) (Na₂S), sodium hydrogen sulfide, and sodium dithionite (B78146) (Na₂S₂O₄, also known as sodium hydrosulfite) can reduce aromatic nitro compounds to amines. acsgcipr.orgorganic-chemistry.org The reduction mechanism is believed to proceed via electron transfer. acsgcipr.org Nitroso compounds have been identified as intermediates in reductions using inorganic sulfides. researchgate.net Sodium dithionite is an inexpensive and safe reducing agent that enables the reduction of aromatic nitro compounds. organic-chemistry.orgresearchgate.net These reactions are typically carried out by heating the nitro compound with the reagent in a solvent system like ethanol-water. acsgcipr.org

Table 2: Common Chemical Reducing Agents for Aromatic Nitro Group Reduction

Reagent(s) Description
Iron (Fe) and Hydrochloric Acid (HCl) A widely used, cost-effective method for converting nitroarenes to anilines. acs.orgyoutube.com
Tin (Sn) and Hydrochloric Acid (HCl) An effective reducing system, though tin salts can be more difficult to remove from the product. csbsju.edu
Sodium Dithionite (Na₂S₂O₄) A versatile reducing agent used for the synthesis of amines from nitro compounds. organic-chemistry.orgresearchgate.net
Sodium Sulfide (Na₂S) Can be used for the selective reduction of one nitro group in dinitro compounds. wikipedia.org
Zinc (Zn) and Ammonium Chloride (NH₄Cl) This combination is known to reduce nitro compounds to the intermediate hydroxylamine stage. wikipedia.orgorgsyn.orgdoubtnut.com

Intramolecular Oxygen Atom Transfer Processes

The oxygen atoms of the nitro group can participate in reactions other than reduction, including intramolecular transfer to other parts of the molecule. These processes are often observed under specific energetic conditions, such as in the gas phase during mass spectrometry or upon photochemical excitation.

While the direct intramolecular oxidation of an alkyl side chain by a nitro group on the same aromatic ring is not a common synthetic reaction under standard laboratory conditions, the principles of chemical reactivity suggest its possibility under specific circumstances. The benzylic hydrogens on the ethyl group of this compound are activated towards chemical attack due to their position adjacent to the aromatic ring. libretexts.orglibretexts.org

Intramolecular oxygen atom transfer from a nitro group to an alkene, utilizing the nitro functionality as an internal oxygen donor, has been demonstrated in radical transformations. figshare.com It is conceivable that under conditions that promote homolytic cleavage or excited states, such as high temperatures or UV irradiation, an oxygen atom from the ortho-nitro group could be transferred to the benzylic position of the ethyl group. This type of reaction is more commonly observed in gas-phase fragmentation studies. For instance, protonated N-alkyl-2-nitroanilines have been shown to undergo intramolecular oxidation of the alkyl chain upon collisional activation. acs.org This suggests a pathway where the nitro group acts as an internal oxidant for the adjacent ethyl group in this compound under similar energetic conditions.

Mass spectrometry provides a powerful tool for investigating the intrinsic reactivity and fragmentation pathways of molecules in the gas phase. The fragmentation of nitroanilines upon ionization is complex and can involve significant rearrangements and intramolecular interactions.

Under atmospheric pressure chemical ionization (APCI), protonation of a nitroaniline can occur at either the amino group or the nitro group, leading to different tautomers with distinct fragmentation patterns. acs.org For a molecule like this compound (molecular weight 166.18 g/mol nih.gov), the protonated molecular ion [M+H]⁺ would have an m/z of 167.

Collision-induced dissociation (CID) of protonated nitroaromatic compounds typically reveals characteristic neutral losses. For protonated 4-nitroaniline (B120555), key fragmentations include the loss of a hydroxyl radical (•OH) to give an ion at m/z 122 and the loss of a nitro radical (•NO₂) to yield an ion at m/z 93. acs.org The loss of nitric oxide (•NO) is also a common pathway. acs.org

The fragmentation of nitroalkenes in the gas phase has been shown to proceed via complex cyclization and rearrangement processes involving the nitro group. nih.govnih.govresearchgate.net It is plausible that for this compound, fragmentation could be initiated by an intramolecular hydrogen transfer from the ethyl group or the amino group to the nitro group, followed by rearrangement and cleavage.

Table 3: Plausible Gas-Phase Fragmentations of Protonated this compound ([M+H]⁺, m/z 167)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Identity of Neutral Loss
167 150 17 •OH (Hydroxyl radical)
167 137 30 •NO (Nitric oxide)
167 121 46 •NO₂ (Nitro radical)
167 152 15 •CH₃ (Methyl radical from ethyl group)
152 122 30 •NO (from the m/z 152 fragment)

Reactivity of the Amino Group

The chemical behavior of this compound is significantly influenced by its amino (-NH₂) functionality. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, which allows it to participate in a variety of chemical transformations.

The amino group in this compound can act as a nucleophile in substitution reactions. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, leading to the displacement of a leaving group. quora.com This reactivity is fundamental to the synthesis of more complex molecules derived from this aniline scaffold.

A common example of this reactivity is acetylation. Primary aromatic amines, such as this compound, undergo acetylation when treated with reagents like acid chlorides or anhydrides. In this nucleophilic acyl substitution reaction, the amino group attacks the carbonyl carbon of the acetylating agent. This results in the replacement of a hydrogen atom from the amino group with an acetyl group, forming an amide. byjus.com To drive the reaction to completion, the acidic byproduct (like HCl) is often removed as it forms. byjus.com

Table 1: Nucleophilic Substitution Reactivity of the Amino Group

Reaction Type Attacking Nucleophile Electrophilic Center Product Type

This reactivity highlights the dual nature of the amino group, which, despite being attached to an electron-withdrawing nitro-substituted ring, retains sufficient nucleophilicity to engage in important synthetic transformations.

The amino group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. fud.edu.ng

The reaction is typically catalyzed by acid and proceeds via a tetrahedral intermediate. The formation of Schiff bases is often favored by the removal of water as it is formed, shifting the equilibrium towards the product. fud.edu.ng Aldehydes are generally more reactive than ketones in these condensation reactions, partly due to less steric hindrance at the reaction center. fud.edu.ng Research on related compounds like 2-nitroaniline (B44862) has demonstrated its successful condensation with various aldehydes to produce Schiff base ligands. fud.edu.ng

Table 2: Condensation Reaction of this compound

Reactant 1 Reactant 2 (Carbonyl) Catalyst Product Byproduct

These condensation reactions are significant in synthetic chemistry, as the resulting Schiff bases are versatile intermediates for the synthesis of various heterocyclic compounds and are used as ligands in coordination chemistry.

Electrophilic Aromatic Substitution (EAS) on the Ring System

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reactivity and orientation of substitution on the this compound ring are governed by the electronic effects of the three existing substituents: the amino group (-NH₂), the nitro group (-NO₂), and the ethyl group (-C₂H₅).

The general mechanism involves two main steps:

Attack by the Aromatic Ring : The π-electron system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation : A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The substituents on the benzene ring significantly influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directing effects). lumenlearning.comunizin.orgopenstax.org

Amino Group (-NH₂) : This is a powerful activating group and an ortho, para-director. The nitrogen atom donates its lone pair of electrons to the ring through resonance (+R effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than benzene. pressbooks.publibretexts.org

Ethyl Group (-C₂H₅) : This is a weakly activating group and an ortho, para-director. It donates electron density to the ring primarily through an inductive effect (+I effect) and hyperconjugation, stabilizing the carbocation intermediate formed during substitution at the ortho and para positions. libretexts.org

Nitro Group (-NO₂) : This is a strong deactivating group and a meta-director. It is highly electron-withdrawing due to both a strong inductive effect (-I) and a resonance effect (-R). This significantly reduces the electron density of the ring, making it much less reactive than benzene. lumenlearning.comunizin.orgopenstax.org The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site for electrophilic attack.

Table 3: Substituent Effects on the Aromatic Ring of this compound

Substituent Position Effect on Reactivity Directing Effect Mechanism of Effect
Amino (-NH₂) C1 Strongly Activating ortho, para +R >> -I
Nitro (-NO₂) C2 Strongly Deactivating meta -R, -I

The directing effects of the substituents are explained by their influence on the stability of the carbocationic intermediate (arenium ion) formed during the reaction. libretexts.org A more stable intermediate implies a lower activation energy for its formation, leading to a faster reaction rate for that specific substitution pathway.

When an electrophile attacks the ring, a positive charge is delocalized across the remaining π-system. The stability of this intermediate is enhanced by electron-donating groups and diminished by electron-withdrawing groups. libretexts.org

Attack at ortho or para to an Activating Group (e.g., -NH₂) : For substitution ortho or para to the amino group, one of the resonance structures of the arenium ion places the positive charge directly on the carbon atom bearing the amino group. The nitrogen can then donate its lone pair to delocalize the positive charge, creating a particularly stable resonance contributor. This significant stabilization explains the strong ortho, para-directing nature of the amino group. lumenlearning.compressbooks.pub

Attack at meta to an Activating Group : When attack occurs at the meta position, the positive charge is never located on the carbon attached to the activating group. Therefore, the direct resonance stabilization from the substituent's lone pair is not possible, resulting in a less stable intermediate compared to ortho or para attack.

Attack with a Deactivating Group (e.g., -NO₂) : The nitro group destabilizes the carbocation intermediate regardless of the attack position due to its strong electron-withdrawing nature. However, for ortho and para attack, one resonance structure places the positive charge on the carbon adjacent to the positively polarized nitrogen of the nitro group. This arrangement of adjacent positive charges is highly unfavorable and strongly destabilizes the intermediate. openstax.org Attack at the meta position avoids this particularly unstable configuration, making it the preferred, though still slow, pathway for deactivated rings. openstax.org

For this compound, the most stable carbocation intermediates will be those where the positive charge can be effectively stabilized by the powerful resonance donation from the amino group and the inductive effect of the ethyl group, while avoiding the destabilizing influence of the nitro group. This analysis confirms that substitution at positions 4 and 6 would lead to the most stabilized arenium ions.

Table of Compounds Mentioned

Compound Name
This compound
Benzene
Amide
Acetyl Chloride
Schiff Base (Imine)
Aldehyde
Ketone
Water

Strategic Applications of 5 Ethyl 2 Nitroaniline As a Chemical Intermediate

Building Block for Complex Organic Synthesis

5-Ethyl-2-nitroaniline is a valuable starting material in multi-step organic syntheses. The presence of three key functional components—the aromatic ring, the amino group, and the nitro group—allows for a wide range of chemical transformations. The amino group can be readily diazotized and substituted, while the nitro group can be reduced to an amino group, offering a pathway to ortho-diamines. The ethyl group, while relatively inert, influences the electronic properties and solubility of the molecule and its derivatives. These features make this compound a versatile precursor for creating more intricate molecular structures.

Precursor in the Synthesis of Specialty Chemicals

The utility of this compound extends to the production of various specialty chemicals, most notably in the realm of colorants.

Organic Dyestuffs and Pigments

Nitroanilines are essential chemical intermediates in the manufacturing of dyes. nih.gov Aromatic amines, such as this compound, are key components in the synthesis of azo dyes, which constitute a significant class of synthetic colorants. nih.govnih.gov The synthesis of azo dyes typically involves a two-step process: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component. nih.gov

While specific examples detailing the use of this compound in the synthesis of commercially named dyes are not prevalent in publicly available literature, its structural similarity to other nitroanilines used in dye production, such as 2-methoxy-5-nitroaniline, suggests its potential application in creating a range of colors, likely in the yellow to orange spectrum. researchgate.netorientjchem.org The general process for synthesizing an azo dye from an aniline (B41778) derivative involves its reaction with a nitrite (B80452) source in an acidic medium to form a diazonium salt, which is then reacted with a coupling agent like a phenol (B47542) or another aniline. nih.gov

Agrochemical Intermediates

Nitroaromatic compounds, including nitroanilines, have been utilized as intermediates in the synthesis of various agrochemicals, such as herbicides and fungicides. chemicalbook.com Although direct and specific examples of this compound being used as a precursor for commercial agrochemicals are not readily found in the surveyed literature, its chemical functionalities are pertinent to the synthesis of bioactive molecules. For instance, substituted anilines are foundational to many classes of herbicides. The synthesis of novel compounds with potential herbicidal or fungicidal activity often involves the modification of such aromatic amine structures. nih.gov

Foundational Compound in Pharmaceutical and Medicinal Chemistry Synthesis

The most significant and well-documented application of this compound lies in the pharmaceutical sector, where it serves as a critical starting material for the synthesis of novel therapeutic agents. Aromatic nitro compounds play a unique and important role in the creation of drugs and pharmaceutically relevant molecules. simsonpharma.com

Synthesis of Novel Therapeutic Agents and Their Derivatives

A prime example of the importance of this compound is its role as a key intermediate in the synthesis of Pazopanib. Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma. wpmucdn.com

The synthesis of Pazopanib prominently features this compound as the starting material for the construction of the core indazole ring system of the drug. researchgate.netwpmucdn.com This process highlights the strategic importance of this intermediate in accessing complex and medically significant molecules.

Construction of Heterocyclic Systems with Pharmacological Relevance

Heterocyclic compounds are of immense importance in medicinal chemistry, forming the structural core of a vast number of drugs. wpmucdn.com this compound is instrumental in the construction of a key heterocyclic system, the indazole ring, which is a core component of Pazopanib.

The general synthetic route from this compound to a key Pazopanib intermediate is outlined below:

StepReactant(s)Reagent(s)Product
1This compoundSodium nitrite, Acetic acid3-Methyl-6-nitro-1H-indazole
23-Methyl-6-nitro-1H-indazoleTrimethyl orthoformate2,3-Dimethyl-6-nitro-2H-indazole
32,3-Dimethyl-6-nitro-2H-indazoleReducing agent (e.g., SnCl2/HCl or H2/Pd-C)2,3-Dimethyl-2H-indazol-6-amine

This sequence of reactions showcases the transformation of this compound into a functionalized indazole derivative, ready for further elaboration into the final drug molecule.

Role in Advanced Materials Science Intermediates (e.g., High Refractive Index Polymers)

While direct utilization of this compound in the synthesis of high refractive index (HRI) polymers is not extensively documented in publicly available research, its chemical nature as a substituted nitroaniline suggests a potential role as a precursor to materials with tailored optical properties. The key to this potential lies in its conversion to other classes of compounds, such as azo dyes and specialized heterocyclic structures, which are known to be building blocks for HRI polymers.

Nitroanilines are foundational in the synthesis of azo dyes. azom.com The process typically involves the diazotization of the primary amine group, followed by a coupling reaction with an electron-rich aromatic compound. orientjchem.org This reaction sequence, if applied to this compound, would lead to the formation of azo dyes with specific substitution patterns. Azo dyes are characterized by the presence of one or more azo groups (-N=N-), which create an extended π-conjugated system. This extended conjugation is a critical factor in imparting a high refractive index to a material. The incorporation of such dye molecules into a polymer matrix can significantly enhance its refractive index.

The potential of this compound as an intermediate in this context is summarized in the following table:

PrecursorPotential Derivative ClassKey Feature for HRI
This compoundAzo DyesExtended π-conjugation from -N=N- bonds
This compoundHeterocyclic CompoundsRigid, electron-rich ring systems

Utility as a Versatile Research Tool in Reaction Development

The reactivity of this compound makes it a valuable tool for chemists engaged in the development of new synthetic methodologies and the construction of novel molecular frameworks. frontiersin.orgfrontiersin.org Its utility stems from the presence of three distinct reactive sites: the aromatic ring, the primary amino group, and the nitro group. This trifunctional nature allows for a wide range of chemical transformations, making it an ideal substrate for exploring and optimizing new reactions.

The amino group can be readily acylated, alkylated, or converted into a diazonium salt, which is a gateway to a plethora of other functionalities. nih.gov The nitro group, on the other hand, can be reduced to an amino group, which can then undergo its own set of reactions, or it can participate in various cycloaddition and condensation reactions. The aromatic ring itself is susceptible to electrophilic substitution, with the existing substituents directing the position of incoming groups.

This versatility allows researchers to employ this compound as a model substrate to test the scope and limitations of new catalytic systems, reaction conditions, and synthetic strategies. For instance, the selective transformation of one functional group in the presence of others is a common challenge in organic synthesis, and this compound provides an excellent platform for developing such selective methods.

Some of the key transformations and their research applications are outlined below:

Functional GroupTransformationResearch Application
Amino GroupDiazotization-CouplingSynthesis of novel azo dyes and pigments
Nitro GroupReductionAccess to substituted diamines for further synthesis
Aromatic RingElectrophilic SubstitutionStudy of substituent effects in aromatic chemistry
Multiple GroupsSelective FunctionalizationDevelopment of new selective synthetic methods

The availability of this compound as a starting material provides a cost-effective and reliable entry point for the synthesis of a diverse array of molecules for academic and industrial research. nih.gov Its derivatives have been explored in various fields, including medicinal chemistry, where nitroaniline scaffolds are present in some biologically active compounds. chemicalbook.commdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 5 Ethyl 2 Nitroaniline

Vibrational Spectroscopy (FT-IR)

Vibrational spectroscopy is a crucial tool for identifying the functional groups within a molecule. For 5-Ethyl-2-nitroaniline, the Fourier-Transform Infrared (FT-IR) spectrum is characterized by absorption bands corresponding to the vibrations of its amino (NH₂), nitro (NO₂), ethyl (C₂H₅), and aromatic ring moieties.

The vibrational modes for this compound can be assigned based on established group frequencies from studies on analogous compounds like 2-nitroaniline (B44862) and other substituted anilines. nih.govresearchgate.netscholarsresearchlibrary.com The primary functional groups give rise to distinct, identifiable peaks in the FT-IR spectrum.

Amino Group (NH₂) Vibrations: The NH₂ group typically exhibits two stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). In many aniline (B41778) derivatives, these are found in the 3300-3500 cm⁻¹ region. nih.gov

Nitro Group (NO₂) Vibrations: The nitro group also shows two characteristic stretching frequencies: an asymmetric stretch, typically at higher wavenumbers (1500-1560 cm⁻¹), and a symmetric stretch at lower wavenumbers (1300-1370 cm⁻¹). akjournals.com

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group are observed just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring are typically found in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric N-H StretchAmino (NH₂)3450 - 3500
Symmetric N-H StretchAmino (NH₂)3350 - 3400
Aromatic C-H StretchAryl (C-H)3000 - 3100
Aliphatic C-H StretchEthyl (CH₃, CH₂)2850 - 2980
Aromatic C=C StretchAryl Ring1450 - 1600
Asymmetric N-O StretchNitro (NO₂)1515 - 1545
Symmetric N-O StretchNitro (NO₂)1330 - 1360

Hydrogen bonding significantly influences the vibrational frequencies of the N-H bonds in the amino group. In the solid state, the crystal structure of this compound reveals the presence of weak intermolecular hydrogen bonds of the N-H···N and C-H···O types. researchgate.net These interactions link adjacent molecules into chains. researchgate.net

The formation of hydrogen bonds typically causes a bathochromic (red) shift in the stretching frequencies of the donor group. nih.gov In the case of the NH₂ group, intermolecular hydrogen bonding would lower the energy, and thus the wavenumber, of the N-H stretching vibrations compared to the gas phase or a non-polar solvent. In solid-state spectra, it is common for the amino group of aniline derivatives to show more than two absorption bands due to the formation of these inter- or intramolecular hydrogen bonds. nih.gov The presence of an ortho-nitro group also allows for the possibility of an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group, which would further influence the N-H vibrational frequencies. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

¹H NMR spectroscopy provides precise information about the chemical environment of protons in a molecule, allowing for unambiguous structural confirmation.

The ¹H NMR spectrum of this compound can be predicted based on the electronic effects of its substituents. The electron-donating amino (-NH₂) and ethyl (-C₂H₅) groups increase electron density (shielding), while the electron-withdrawing nitro group (-NO₂) decreases electron density (deshielding) at various positions on the aromatic ring. cdnsciencepub.comresearchgate.net

The spectrum is expected to show signals for three distinct aromatic protons and two signals for the ethyl group protons.

Aromatic Protons: The proton at the C6 position, being ortho to the strongly deshielding nitro group, is expected to appear at the lowest field. The protons at C3 and C4 will be at higher fields. The splitting pattern arises from spin-spin coupling between adjacent protons:

H6: A doublet, due to meta-coupling with H4.

H4: A doublet of doublets, due to ortho-coupling with H3 and meta-coupling with H6.

H3: A doublet, due to ortho-coupling with H4.

Ethyl Group Protons: The ethyl group will produce a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

Amino Protons: The two -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. cdnsciencepub.com

The predicted ¹H NMR data are summarized in the table below.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H67.8 - 8.1Doublet (d)J (meta) ≈ 2-3 Hz
H47.0 - 7.3Doublet of Doublets (dd)J (ortho) ≈ 8-9 Hz, J (meta) ≈ 2-3 Hz
H36.7 - 6.9Doublet (d)J (ortho) ≈ 8-9 Hz
NH₂4.5 - 5.5Broad Singlet (br s)-
-CH₂-2.5 - 2.8Quartet (q)J ≈ 7.5 Hz
-CH₃1.2 - 1.4Triplet (t)J ≈ 7.5 Hz

The predicted ¹H NMR spectrum provides a unique fingerprint for the this compound structure. The combination of three distinct aromatic signals with their specific splitting patterns (d, dd, d) and the characteristic quartet-triplet pattern of a single ethyl group confirms the 1,2,5-substitution pattern on the benzene ring. Any other isomer, such as 4-Ethyl-2-nitroaniline or 2-Ethyl-3-nitroaniline, would produce a different number of aromatic signals and/or different coupling patterns, allowing for the assessment of isomeric purity. The integration of the signals would correspond to the number of protons (1:1:1 for aromatic, 2 for NH₂, 2 for CH₂, and 3 for CH₃), further verifying the structure.

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is dominated by electronic transitions within its extended π-system. The molecule possesses both electron-donating (amino, ethyl) and electron-withdrawing (nitro) groups, classifying it as a "push-pull" chromophore. scielo.org.mxmdpi.com This architecture gives rise to significant intramolecular charge-transfer (ICT) character.

The spectrum is expected to exhibit two main absorption bands:

High-Energy Band: Located in the shorter wavelength UV region (typically < 300 nm), this band corresponds to π→π* transitions localized within the aromatic ring. scielo.org.mx

Low-Energy ICT Band: A strong, broad absorption band at a longer wavelength (near-UV or visible region) is characteristic of push-pull systems. mdpi.comrsc.org This band arises from an electronic transition involving the transfer of electron density from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating amino and phenyl part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-accepting nitro group. mdpi.com This ICT transition is responsible for the compound's yellow to orange color.

The presence of electron-donating groups generally causes a bathochromic (red) shift of the ICT band to longer wavelengths. nih.gov The specific λₘₐₓ values are solvent-dependent, often shifting to longer wavelengths in more polar solvents due to the stabilization of the more polar excited state. mdpi.com For similar nitroaniline compounds, this charge-transfer absorption occurs in the 350-450 nm range. researchgate.net

Electronic Transitions and Chromophoric Analysis

The electronic absorption properties of this compound are dictated by its distinct chromophoric system. This system is composed of a benzene ring substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂). This particular arrangement, known as a "push-pull" system, facilitates intramolecular charge transfer (ICT) from the amino group to the nitro group through the aromatic π-electron system. researchgate.net This ICT character significantly influences the compound's electronic transitions and is responsible for its characteristic color.

The UV-Vis spectrum of this compound is expected to display two main types of electronic transitions:

π → π Transitions:* These are high-energy transitions involving the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring. The conjugation between the donor and acceptor groups lowers the energy gap, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

n → π Transitions:* This lower-energy transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital of the nitroaniline system. nih.gov This transition is typically weak but is often responsible for the visible coloration of nitroaromatic compounds. nih.gov

Studies on analogous compounds, such as 2-nitroaniline and 4-methoxy-2-nitroaniline (B140478), show strong absorption in the UV-visible region. nih.govresearchgate.net For instance, the degradation of 4-methoxy-2-nitroaniline was monitored by observing the absorption peak at 450 nm, which was attributed to the –NO₂ chromophore. nih.gov Similarly, the reduction of 2-nitroaniline shows a characteristic absorption peak that diminishes over the course of the reaction. researchgate.net These findings suggest that this compound will have a principal absorption band in the visible region, likely giving it a yellow or orange appearance. scialert.net

Table 1: Chromophores and Associated Electronic Transitions in this compound
ChromophoreFunctional GroupsExpected Electronic TransitionInfluence on Spectrum
Nitroaromatic System-NO₂ on Benzene Ringn → πWeak absorption at longer wavelengths, contributes to color. nih.gov
Substituted Aniline-NH₂ and -C₂H₅ on Benzene Ringπ → πStrong absorption at shorter wavelengths. researchgate.net
Intramolecular Charge Transfer (ICT) System-NH₂ (Donor) and -NO₂ (Acceptor) in conjugationCharge-Transfer (CT) TransitionCauses a significant bathochromic (red) shift of the π → π* band. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization and fragmentation.

For this compound (C₈H₁₀N₂O₂), the nominal molecular weight is 166 g/mol . nih.gov Therefore, in electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺•) is expected to appear at a mass-to-charge ratio (m/z) of 166. The fragmentation of this molecular ion is governed by the stability of the resulting fragments and the inherent chemical nature of the functional groups.

The primary fragmentation pathways are predicted to be:

Alpha-Cleavage: The most favorable fragmentation for ethyl-substituted aromatic rings is the cleavage of the C-C bond alpha to the ring, leading to the loss of a methyl radical (•CH₃). This process results in a highly stable resonance-stabilized cation at m/z 151 ([M-15]⁺).

Loss of Nitro Group Species: Fragmentation involving the nitro group is common for nitroaromatic compounds. This can occur through the loss of a nitro radical (•NO₂) to yield a fragment at m/z 120, or through the loss of nitric oxide (•NO) to give a fragment at m/z 136. conicet.gov.ar

Loss of Ethene: Cleavage of the ethyl group can also proceed via the loss of a neutral ethene molecule (C₂H₄), resulting in a fragment ion at m/z 138, which corresponds to the molecular ion of 2-nitroaniline. wikipedia.org

The existence of tautomeric forms in the gas phase, as suggested for related nitroanilines, could potentially open up more complex fragmentation routes, although the aforementioned pathways are generally dominant. conicet.gov.ar

Table 2: Proposed Mass Spectrometry Fragmentation of this compound
m/z ValueProposed Fragment IonNeutral LossFragmentation Pathway
166[C₈H₁₀N₂O₂]⁺•-Molecular Ion ([M]⁺•)
151[C₇H₇N₂O₂]⁺•CH₃Alpha-cleavage of the ethyl group
136[C₈H₁₀NO]⁺••NOLoss of nitric oxide from the nitro group
120[C₈H₁₀N]⁺••NO₂Loss of nitro radical from the nitro group

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and intermolecular interactions. unimi.it

The crystal structure of 2-Ethyl-5-nitroaniline has been determined, revealing key details about its molecular architecture. researchgate.netnih.gov The molecule, with the chemical formula C₈H₁₀N₂O₂, is nearly planar. nih.gov The benzene ring itself is planar, and the substituent atoms show only minor deviations from this plane. researchgate.netnih.gov Specifically, one of the oxygen atoms of the nitro group exhibits the largest deviation at 0.163 Å. researchgate.netnih.gov The observed bond lengths and angles within the molecule fall within normal, expected ranges. nih.gov

Table 3: Crystallographic Data for 2-Ethyl-5-nitroaniline
ParameterValue
Chemical FormulaC₈H₁₀N₂O₂ nih.gov
Molecular Weight (g/mol)166.18 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2/c researchgate.net
a (Å)23.037 (5) nih.gov
b (Å)3.9540 (8) nih.gov
c (Å)18.393 (4) nih.gov
β (°)104.51 (3) nih.gov
Volume (ų)1621.9 (6) nih.gov
Z (Molecules per unit cell)8 nih.gov

The arrangement of molecules in the crystal lattice, or crystal packing, is stabilized by a network of intermolecular interactions. researchgate.netnih.gov In the solid state of this compound, molecules are linked together to form chains. nih.gov These chains are constructed and reinforced by specific, weak hydrogen bonds. researchgate.netnih.gov

Table 4: Hydrogen Bond Geometry for 2-Ethyl-5-nitroaniline (Å, °)
Donor—H···Acceptor (D—H···A)D—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N(2)—H(2B)···N(2)ⁱ0.862.623.423 (3)156
C(7)—H(7A)···O(1)ⁱⁱ0.932.603.417 (4)147
Symmetry codes: (i) −x+1/2, y−1/2, −z+1/2; (ii) −x+1/2, −y+3/2, −z. researchgate.netnih.gov

Elucidation of Intermolecular Interactions and Crystal Packing

Characterization of Aromatic Stacking Interactions (π-π Interactions)

The crystal structure of this compound has been resolved, revealing a nearly planar molecular geometry. nih.gov In the crystal, molecules are primarily organized into chains through weak intermolecular hydrogen bonds. nih.govresearchgate.net

While direct, extensive analysis of π-π stacking interactions for this compound is not prominently detailed in existing literature, the general packing arrangement provides a basis for understanding potential aromatic interactions. In many nitroaniline derivatives, the molecular packing is influenced by the tendency of the aromatic rings to stack. nih.govnih.gov However, in the case of this compound, the crystal structure is characterized by chains linked via N-H···N and C-H···O hydrogen bonds, which appear to be the dominant organizing forces. nih.govresearchgate.net

Influence of Chelate Ring Formation on Packing

This N-H···O intramolecular hydrogen bond planarizes the amino and nitro groups with respect to the benzene ring, which contributes to the observed near-planarity of the this compound molecule. nih.govacs.org The formation of this stable six-membered chelate ring is known to extend the π-electron delocalization within the molecule. scispace.com

The presence of this robust intramolecular hydrogen bond has significant consequences for the intermolecular interactions that dictate the crystal packing. By satisfying one of the primary hydrogen bond donors (the amino group) and acceptors (the nitro group) internally, it reduces their availability for extensive intermolecular hydrogen-bonded networks. cdnsciencepub.com However, it also creates a unique structural motif that can participate in different kinds of packing interactions.

Below is a table summarizing the key interactions and structural features discussed.

FeatureDescriptionCompound Studied
Primary Crystal Packing Molecules are linked into chains by weak intermolecular N-H···N and C-H···O hydrogen bonds. nih.govresearchgate.netThis compound
Molecular Geometry The molecule is observed to be nearly planar. nih.govresearchgate.netThis compound
Intramolecular H-Bond An intramolecular hydrogen bond forms between the amino and ortho-nitro groups. acs.orgresearchgate.net2-Nitroaniline Derivatives
Chelate Ring Formation The intramolecular H-bond creates a stable six-membered chelate ring. scispace.comacs.org2-Nitroaniline Derivatives
Influence on Packing The chelate ring is a dominant factor, often leading to pseudo-stacked structures through phenyl-chelate interactions. scispace.comacs.orgresearchgate.net2-Nitroaniline Derivatives

Computational and Theoretical Investigations of 5 Ethyl 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. For 5-Ethyl-2-nitroaniline, these calculations are performed to predict its behavior and characteristics.

Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. ntnu.noaustinpublishinggroup.com HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While foundational, it does not fully account for electron correlation. ntnu.no

DFT, on the other hand, is a method that maps the electron density of a system to its energy. ntnu.no Functionals like B3LYP are commonly employed in DFT calculations as they provide a good balance between accuracy and computational cost, offering reliable predictions of molecular properties for organic compounds. researchgate.netresearchgate.net In the study of nitroaniline derivatives, DFT methods have been shown to provide results that are in good agreement with experimental data. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Determination

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. nih.gov The presence of the electron-donating amino group and the electron-withdrawing nitro group leads to a "push-pull" electronic system, which significantly influences the molecule's properties. researchgate.net The ethyl group, being an electron-donating group, further modulates the electronic density of the aromatic ring.

Table 1: Predicted Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) 1.38 - 1.40 118 - 122 -
C-N (amino) ~1.39 - -
C-N (nitro) ~1.47 - -
N-O (nitro) ~1.22 - -
C-C (ethyl) ~1.53 - -
C-H (aromatic) ~1.08 - -
C-H (ethyl) ~1.09 - -
N-H (amino) ~1.01 - -
C-C-N (amino) - ~121 -
C-C-N (nitro) - ~119 -
O-N-O - ~124 -
C-C-C-C - - ~0

Note: These are typical values based on DFT calculations of similar nitroaniline derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. scispace.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. austinpublishinggroup.com For this compound, the presence of both electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, indicating a higher degree of intramolecular charge transfer. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Parameter Energy (eV)
HOMO -6.0 to -6.5
LUMO -2.0 to -2.5
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

Note: These values are estimations based on DFT calculations for analogous nitroaniline compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface. youtube.com

For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group, indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential (typically colored blue) would be observed around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack. thaiscience.info The MEP map provides a visual representation of the molecule's polarity and its interactions with other charged species. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis). winterschool.ccmdpi.com These predictions are valuable for interpreting experimental spectra and for the structural characterization of the molecule. rasayanjournal.co.in

For this compound, DFT calculations can predict the vibrational modes associated with its functional groups, such as the N-H stretching of the amino group, the N-O stretching of the nitro group, and the C-H stretching of the aromatic ring and ethyl group. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (-NH₂) Symmetric N-H Stretch ~3400
Asymmetric N-H Stretch ~3500
Nitro (-NO₂) Symmetric N-O Stretch ~1350
Asymmetric N-O Stretch ~1530
Aromatic Ring C-H Stretch ~3100
C=C Stretch 1400-1600
Ethyl (-CH₂CH₃) C-H Stretch 2850-2960

Note: These are typical ranges for the specified functional groups and may vary based on the specific computational method and basis set used.

Thermochemical and Thermodynamic Property Calculations

Quantum chemical calculations can also be used to determine various thermochemical and thermodynamic properties of a molecule. nih.gov These properties include the enthalpy of formation, entropy, and heat capacity. researchgate.net Such calculations are essential for understanding the stability and reactivity of the compound under different temperature conditions. researchgate.net

For this compound, these calculations would provide valuable data on its energetic properties. The enthalpy of formation, for instance, indicates the energy change when the compound is formed from its constituent elements in their standard states. unlp.edu.ar The entropy and heat capacity values are important for understanding the molecule's behavior at different temperatures and for predicting the thermodynamics of reactions involving this compound. ijastems.org

Table 4: Predicted Thermodynamic Properties of this compound at 298.15 K

Property Predicted Value
Standard Enthalpy of Formation (gas phase) -50 to -70 kJ/mol
Standard Molar Entropy 350 to 400 J/(mol·K)
Molar Heat Capacity at Constant Pressure (Cp) 150 to 200 J/(mol·K)

Note: These are estimated values based on computational studies of similar aromatic nitro compounds.

High-Level Ab Initio Methods for Enhanced Accuracy

Ab initio quantum chemistry methods are a class of computational techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. For enhanced accuracy in predicting molecular properties, high-level ab initio methods are employed. These methods go beyond the foundational Hartree-Fock approximation by incorporating a more sophisticated treatment of electron correlation, which is crucial for accurately describing the interactions between electrons.

Prominent high-level methods include:

Coupled Cluster (CC) theory: The "gold standard" of quantum chemistry is often considered to be the Coupled Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method. It provides highly accurate energies and properties for a wide range of molecules, especially those well-described by a single-reference electronic state.

Configuration Interaction (CI): This method provides a variational approach to electron correlation. While Full CI is the exact solution to the electronic Schrödinger equation within a given basis set, it is computationally prohibitive for all but the smallest systems. Truncated CI methods offer a compromise between accuracy and computational cost.

Explicitly Correlated Methods (e.g., F12): Methods like CCSD(T)-F12b are designed to accelerate the convergence of the calculated energy with respect to the basis set size by including terms that depend explicitly on the interelectronic distance. u-szeged.hu This allows for achieving benchmark accuracy with smaller, more manageable basis sets. u-szeged.hu

To achieve high chemical accuracy, results from these calculations are often augmented with corrections for core-valence electron correlation, scalar relativistic effects, and spin-orbit coupling, particularly for systems containing heavier elements. u-szeged.hu While these methods provide a powerful toolkit for theoretical chemistry, a specific application of these high-level ab initio calculations for a detailed analysis of this compound is not extensively documented in the current scientific literature.

Computational Mechanistic Studies

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights into the energetic landscapes and the structures of transient species that are often difficult to characterize experimentally.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps out the energy changes as reactants are converted into products, passing through any intermediates and transition states. By exploring the PES, chemists can identify the most likely reaction pathways.

The construction of a PES involves calculating the energy of the system at numerous points in its geometric space. Stationary points on the PES, such as minima (representing stable reactants, intermediates, and products) and first-order saddle points (representing transition states), are of particular interest. redalyc.org These points are located by finding where the gradient of the energy with respect to all nuclear coordinates is zero. While computational studies have been performed on the reactions of substituted anilines, detailed potential energy surfaces specifically for chemical transformations involving this compound have not been reported in the reviewed literature. rsc.orgnih.gov

A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products on a potential energy surface. wikipedia.org It is a fleeting arrangement of atoms that is not a stable molecule but rather a saddle point on the PES. wikipedia.org The identification and characterization of transition states are fundamental to understanding reaction kinetics, as the energy of the transition state relative to the reactants (the activation energy) governs the reaction rate.

Computationally, a transition state is located and confirmed by the following criteria:

Zero Gradient: The first derivative of the energy with respect to each geometric coordinate is zero.

Single Imaginary Frequency: The Hessian matrix (the matrix of second derivatives of the energy) has exactly one negative eigenvalue, which corresponds to an imaginary vibrational frequency. This frequency represents the motion along the reaction coordinate that leads from reactants to products.

Transition state theory (TST) uses the properties of the transition state to calculate reaction rate constants. wikipedia.org While mechanistic studies and transition state analyses have been conducted for various reactions of aniline (B41778) derivatives, specific computational studies identifying and characterizing transition states for reactions of this compound are not available in the surveyed literature. rsc.orgnih.gov

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state and their behavior in solution are governed by intermolecular interactions. Computational analysis provides a quantitative understanding of these forces.

In the crystal structure of this compound (also referred to as 2-Ethyl-5-nitroaniline), the molecules are linked by weak intermolecular hydrogen bonds. nih.govnih.gov Specifically, N—H⋯N and C—H⋯O interactions are observed, which organize the molecules into chains. nih.govnih.gov These chains form ring motifs designated as R²₂(10). nih.gov The geometry of these hydrogen bonds, as determined by X-ray crystallography, provides a quantitative measure of these interactions. nih.gov

Below is an interactive table detailing the geometry of the hydrogen bonds present in the crystal structure of this compound.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N2—H2B···N2ⁱ0.862.623.423 (3)156
C7—H7A···O1ⁱⁱ0.932.603.417 (4)147
Symmetry codes: (i) -x+1/2, -y+1/2, -z+1; (ii) x, -y+1, z-1/2. Data sourced from Chen et al. (2009). nih.gov

These interactions play a crucial role in the stabilization of the crystal structure. nih.gov

Aromaticity is a fundamental concept in chemistry used to describe the unique stability and reactivity of certain cyclic, planar molecules with delocalized π-electron systems. To quantify this property, various indices have been developed, with the Harmonic Oscillator Model of Aromaticity (HOMA) being one of the most widely used geometry-based indices. nih.govacs.orgnih.gov

The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value, R_opt_, which represents the bond length in a fully aromatic system (e.g., 1.388 Å for C-C bonds in benzene). nih.govacs.org The formula is:

HOMA = 1 - [α/n * Σ(R_opt_ - R_i_)²]

where:

n is the number of bonds in the ring.

α is a normalization constant.

R_i_ is the length of the i-th bond.

A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while a value of 0 corresponds to a non-aromatic system. nih.govacs.org Negative values suggest anti-aromaticity. The HOMA index can be dissected to analyze the contributions of bond length alternation (geometric component) and bond elongation (energetic component). While HOMA analysis has been applied to a wide range of substituted nitro- and amino-benzenes to study how substituents affect the ring's aromaticity, a specific computational study reporting the HOMA index for this compound was not identified in the reviewed literature. researchgate.net

Analytical Methodologies for Detection, Identification, and Quantification of 5 Ethyl 2 Nitroaniline

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of aromatic compounds like 5-Ethyl-2-nitroaniline. It involves the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of nitroaniline derivatives. chromatographyonline.comthermofisher.com It is particularly advantageous as it often does not require derivatization, which can be necessary for gas chromatography methods. chromatographyonline.comthermofisher.com The separation is typically achieved on a reverse-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

The detection of this compound is commonly performed using an ultraviolet (UV) detector, as the nitro and amino functional groups on the benzene (B151609) ring act as chromophores, allowing for sensitive detection. nih.govcdc.gov Diode-Array Detection (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. For more complex matrices or trace-level analysis, HPLC can be coupled with mass spectrometry (LC-MS), offering high selectivity and sensitivity. tandfonline.comd-nb.info

ParameterTypical Conditions
Stationary Phase Reverse-phase C18 or similar
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724)/Water or Methanol (B129727)/Water nih.govsielc.com
Detector UV-Vis or Diode-Array Detector (DAD) nih.gov
Wavelength Typically in the range of 225-280 nm nih.gov
Application Quantification, purity analysis, isomer separation

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. However, due to the polarity and potential thermolability of some aniline (B41778) derivatives, derivatization may sometimes be employed, though direct analysis is often possible. chromatographyonline.comthermofisher.com

Separation is achieved using a capillary column, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. humanjournals.com For detection, several options are available. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds, making it well-suited for analyzing nitroanilines. cdc.govepa.gov Flame Ionization Detection (FID) can also be used, although it is less selective. For definitive identification and structural elucidation, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method. tandfonline.comrsc.orgajrconline.org GC-MS provides both retention time data and a mass spectrum of the analyte, allowing for highly confident identification. d-nb.info

ParameterTypical Conditions
Column Capillary column (e.g., SE-54, Rtx-5, ZB5ms) tandfonline.comhumanjournals.comepa.gov
Carrier Gas Helium or Hydrogen tandfonline.comrsc.org
Injector Temperature ~180-250 °C tandfonline.comhumanjournals.com
Detector Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID) cdc.govepa.gov
Application Trace analysis, impurity profiling, identification in complex mixtures

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of this compound. scribd.comscribd.com It is often used to monitor the progress of chemical reactions or for a preliminary check of sample purity.

In TLC, a glass or aluminum plate coated with a thin layer of adsorbent, typically silica (B1680970) gel, acts as the stationary phase. semanticscholar.orgresearchgate.net The sample is spotted on the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and interaction with the stationary phase. blogspot.com Because this compound is a colored compound (typically yellow to brown), visualization is straightforward, though a UV lamp can be used for enhanced detection. tcichemicals.commerckmillipore.com

ParameterTypical Conditions
Stationary Phase Silica gel 60 F254 plates researchgate.netmerckmillipore.com
Mobile Phase Mixtures of nonpolar and polar solvents (e.g., Hexane (B92381)/Ethyl Acetate (B1210297), Carbon Tetrachloride/Acetic Acid) blogspot.commerckmillipore.com
Detection Visual inspection (for colored spots), UV light (254 nm) merckmillipore.com
Application Reaction monitoring, rapid purity assessment, screening

When isolation of pure this compound from a reaction mixture or a crude sample is required, preparative and flash chromatography are the methods of choice. These techniques operate on the same principles as analytical column chromatography and TLC but are scaled up to handle larger quantities of material. blogspot.com

Flash chromatography is a faster version of traditional column chromatography, utilizing pressure to force the mobile phase through the stationary phase (typically silica gel), leading to quicker and more efficient separations. researchgate.net The selection of an appropriate solvent system (eluent) is critical and is often optimized first using TLC. researchgate.net Fractions are collected as the eluent exits the column, and those containing the pure compound are combined. This method is essential for obtaining purified this compound for use as a reference standard or for further synthetic steps.

TechniqueStationary PhaseMobile Phase (Eluent)Application
Flash Chromatography Silica GelOptimized based on TLC (e.g., Hexane/Ethyl Acetate gradients) blogspot.comPurification of gram-to-kilogram scale quantities
Preparative HPLC Reverse-phase C18Acetonitrile/Water or Methanol/Water sielc.comHigh-purity isolation of smaller quantities

Electrophoretic Separation Techniques

Electrophoretic techniques separate molecules based on their migration in an electric field. These methods are particularly powerful for separating charged or ionizable species, including isomers.

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that can be effectively applied to the separation of nitroaniline isomers. researchgate.netnih.gov Separation in CZE is based on differences in the charge-to-size ratio of the analytes. semanticscholar.org Under specific pH conditions of a background electrolyte (buffer), the amino group of this compound can be protonated, imparting a positive charge on the molecule.

This technique is particularly valuable for separating positional isomers, which can be challenging to resolve using standard chromatographic methods. By optimizing parameters such as buffer pH, voltage, and capillary temperature, baseline separation of very similar compounds can be achieved. researchgate.net CZE can be coupled with various detectors, including UV-Vis or mass spectrometry (CE-MS), for sensitive detection and identification. nih.gov The application of CZE would be highly suitable for assessing the isomeric purity of a this compound sample, ensuring it is free from other ethyl-nitroaniline isomers.

ParameterTypical Conditions for Nitroaniline Isomers
Capillary Fused silica, ~70 cm length, ~75 µm inner diameter nih.gov
Background Electrolyte Acidic or basic buffers (e.g., Tartaric acid-sodium tartrate, Ammonium acetate) researchgate.netnih.gov
Separation Voltage 15-25 kV researchgate.netnih.gov
Detection UV-Vis, Amperometric, or Mass Spectrometry (MS) researchgate.netnih.gov
Application High-resolution separation of positional isomers

Spectrophotometric Detection and Quantification Methods

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a rapid and cost-effective approach for the detection and quantification of nitroaromatic compounds like this compound.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for determining the concentration of this compound in solutions. This technique relies on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum due to the presence of chromophores, specifically the nitro (-NO2) and amino (-NH2) groups attached to the aromatic ring. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.

The ethyl group at the 5-position is likely to cause a slight bathochromic (red) shift in the absorption maxima compared to 2-nitroaniline (B44862) due to its electron-donating nature. The table below presents the reported UV-Vis absorption maxima for related nitroaniline isomers, which provides a reference for the expected spectral behavior of this compound.

Table 1: UV-Vis Absorption Maxima of Selected Nitroanilines

Compound Solvent λmax (nm) Molar Absorptivity (ε)
2-Nitroaniline Ethanol 282, 412 5,400, 4,600
3-Nitroaniline Ethanol 235, 375 14,000, 1,500

Note: The data presented in this table is for comparative purposes and is based on published literature for the respective compounds. The exact λmax and ε values for this compound would need to be determined experimentally.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Advanced Sample Preparation and Extraction Techniques

The analysis of this compound in complex matrices such as environmental samples or industrial effluents often requires extensive sample preparation to remove interfering substances and concentrate the analyte to a detectable level.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and preconcentration of nitroanilines from aqueous samples. nih.govnih.gov The choice of the solid-phase material is critical for achieving high recovery and selectivity. For nitroaniline compounds, reversed-phase sorbents such as C18 or polymeric sorbents are commonly employed. chromatographyonline.comsigmaaldrich.com

The general SPE procedure involves the following steps:

Conditioning: The sorbent is conditioned with an organic solvent (e.g., methanol) followed by water to activate the stationary phase.

Loading: The sample, with its pH adjusted to an optimal value, is passed through the SPE cartridge. The analyte and some matrix components are retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove co-adsorbed interfering substances.

Elution: The analyte of interest is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

The resulting eluate is a cleaner and more concentrated solution of the analyte, ready for instrumental analysis. On-line SPE systems coupled with High-Performance Liquid Chromatography (HPLC) can provide automated and sensitive determination of nitroanilines in water samples. thermofisher.comfishersci.com

Table 2: Typical Parameters for Solid-Phase Extraction of Nitroanilines

Parameter Description
Sorbent Type C18, Polymeric (e.g., Oasis HLB)
Sample pH Adjusted to neutral or slightly acidic
Washing Solvent Water, dilute organic solvent

| Eluting Solvent | Acetonitrile, Methanol |

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for extracting nitroanilines from aqueous solutions. nih.govtcu.edu The principle of LLE is the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of the organic solvent is crucial and depends on the polarity and solubility of the target analyte.

For this compound, which is a moderately polar compound, solvents like diethyl ether, ethyl acetate, or dichloromethane are suitable extractants. nih.govchegg.com The efficiency of the extraction can be influenced by the pH of the aqueous phase. For instance, at a neutral or slightly basic pH, the amino group of the nitroaniline is in its non-protonated form, which increases its solubility in the organic phase.

Multiple extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume. After extraction, the organic phases are combined, dried, and concentrated before analysis. Microextraction techniques, such as liquid-phase microextraction (LPME), have also been developed for the determination of nitroanilines in water samples, offering advantages of reduced solvent consumption and higher enrichment factors. nih.gov

Supercritical Fluid Extraction (SFE) is a green and efficient alternative to conventional solvent extraction methods for solid and semi-solid samples. nih.govwikipedia.org Supercritical carbon dioxide (sc-CO2) is the most commonly used fluid due to its mild critical parameters (31.1 °C and 73.8 bar), non-toxicity, and low cost. sabinsa.ca

The solvating power of sc-CO2 can be tuned by adjusting the pressure and temperature, allowing for selective extraction. For polar compounds like nitroanilines, the efficiency of SFE can be enhanced by adding a small amount of a polar modifier, such as methanol or ethanol, to the sc-CO2. researchgate.net

The SFE process involves passing the supercritical fluid through the sample matrix, where it dissolves the target analyte. The analyte-laden fluid is then depressurized, causing the analyte to precipitate and be collected. SFE has been successfully applied to the extraction of energetic nitroaromatic compounds from soil samples. nih.gov

Analytical Challenges and Method Development in Complex Samples

The determination of this compound in complex samples presents several analytical challenges that require careful method development and validation.

One of the primary challenges is the presence of matrix interferences, which can co-extract with the analyte and affect the accuracy and precision of the analytical measurement. researchgate.net Complex matrices such as soil, wastewater, or biological fluids contain a multitude of organic and inorganic compounds that can suppress or enhance the analytical signal. Therefore, efficient sample cleanup techniques, as described in the previous section, are essential.

Another challenge arises from the potential presence of other nitroaniline isomers and structurally related compounds in the sample. researchgate.net These compounds often have similar physicochemical properties, making their chromatographic separation difficult. High-resolution chromatographic techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with selective detectors (e.g., mass spectrometry), are often required for unambiguous identification and quantification.

Furthermore, the low concentrations at which this compound may be present in environmental or biological samples necessitate highly sensitive analytical methods. This often requires a preconcentration step to bring the analyte concentration to a level that is detectable by the instrument.

Method development for the analysis of this compound in complex samples should therefore focus on optimizing sample preparation to minimize matrix effects, developing selective chromatographic separations to resolve it from potential interferences, and employing sensitive detection techniques to achieve the required limits of detection.

Environmental Transformation and Degradation Studies of 5 Ethyl 2 Nitroaniline

Mechanisms of Environmental Degradation

The degradation of 5-Ethyl-2-nitroaniline in the environment proceeds through two primary mechanisms: biodegradation, which involves metabolic processes of microorganisms, and abiotic degradation, which includes chemical and photochemical reactions.

Biotransformation and biodegradation are key processes in the environmental breakdown of many organic compounds, including nitroaromatic compounds like this compound. cswab.org These processes are mediated by various microorganisms that utilize the compound as a source of carbon, nitrogen, or energy. plos.org

The microbial degradation of nitroaromatic compounds has been the subject of extensive research due to their widespread presence as environmental contaminants from industrial activities. cswab.org While specific studies on this compound are limited, the degradation pathways of similar nitroaniline compounds provide valuable insights.

Generally, the initial step in the aerobic bacterial degradation of anilines involves the formation of catechol, which is then further broken down through either ortho- or meta-cleavage pathways. nih.gov For nitroaromatic compounds, a common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group. researchgate.net This reduction is often catalyzed by nitroreductase enzymes. nih.gov

Several bacterial genera have been identified for their ability to degrade nitroaromatic and aniline (B41778) compounds. For instance, Pseudomonas species are well-known for their capacity to metabolize a wide range of aromatic compounds. nih.govnih.gov A strain of Pseudomonas, designated DL17, isolated from an alkaline lake, demonstrated the ability to completely biodegrade p-nitroaniline at a concentration of 500 mg/L within 48 hours. nih.goveaht.org The degradation pathway involved the formation of intermediates such as p-phenylenediamine, acetanilide, and catechol. nih.goveaht.org Similarly, Rhodococcus sp. strain MB-P1 has been shown to utilize 2-chloro-4-nitroaniline (B86195) as its sole source of carbon, nitrogen, and energy under aerobic conditions. plos.org The degradation was initiated by a flavin-dependent monooxygenase. plos.org Other bacteria like Bradyrhizobium sp. JS329 can degrade 5-nitroanthranilate, a natural nitroaniline. nih.gov

Fungi are also capable of transforming nitroaromatic compounds. researchgate.net The specific microbial species involved in the degradation of this compound have not been extensively documented, but it is plausible that similar microbial consortia, particularly those adapted to environments contaminated with industrial chemicals, would be involved.

Table 1: Examples of Microbial Species Involved in Nitroaniline Degradation

Microbial SpeciesDegraded CompoundKey Findings
Pseudomonas sp. DL17p-Nitroaniline100% degradation of 500 mg/L within 48 hours in alkaline conditions. nih.goveaht.org
Rhodococcus sp. MB-P12-Chloro-4-nitroanilineUtilized as sole carbon, nitrogen, and energy source; degradation initiated by a monooxygenase. plos.org
Bradyrhizobium sp. JS3295-NitroanthranilateUtilized as sole source of carbon, nitrogen, and energy. nih.gov

This table is based on data for similar nitroaniline compounds and provides an indication of potential microbial players in the degradation of this compound.

The rate of biodegradation of organic compounds like this compound in soil and water is influenced by a multitude of factors. ijpsonline.com These factors can be broadly categorized as relating to the chemical's structure, the microbial population, and the environmental conditions.

Chemical Structure and Properties: The inherent biodegradability of a chemical is linked to its molecular structure. ijpsonline.com The presence of the nitro group and the ethyl group on the aniline ring of this compound will influence its susceptibility to microbial attack. The position of these substituents is also critical.

Microbial Factors: The presence of a microbial population capable of degrading the target compound is a prerequisite for biodegradation. cswab.org This includes the density and diversity of the microbial community, as well as the presence of specific enzymes like nitroreductases and oxygenases. plos.orgnih.gov Acclimation of the microbial community to the presence of the contaminant can lead to enhanced degradation rates. nih.gov

Environmental Conditions:

pH: The pH of the soil or water can significantly affect microbial activity and enzyme function. For example, Pseudomonas DL17 showed optimal degradation of p-nitroaniline at a pH of 9.0. nih.gov

Temperature: Temperature influences microbial metabolic rates, with optimal temperatures existing for specific microbial populations. nih.gov

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic pathways often lead to more complete mineralization, while anaerobic conditions typically involve reductive transformations of the nitro group. researchgate.netsci-hub.se

Nutrient Availability: The presence of other carbon, nitrogen, and phosphorus sources can affect biodegradation. In some cases, the presence of an easily degradable co-substrate can enhance the degradation of a more recalcitrant compound (co-metabolism). doi.org

Bioavailability: The extent to which a compound is available to microorganisms for degradation is a critical factor. In soil, sorption to organic matter and clay particles can reduce the bioavailability of a chemical. scirp.orgtdx.cat The water solubility of the compound also plays a role. ecetoc.org

Table 2: Key Factors Affecting Biodegradation of Nitroanilines

FactorInfluence on Biodegradation
Chemical Structure Substituent groups (nitro, ethyl) and their positions affect susceptibility to microbial enzymes. ijpsonline.com
Microbial Population Presence of adapted microorganisms with specific degradative enzymes is essential. cswab.org
pH Affects microbial growth and enzyme activity; optimal pH varies for different microbes. nih.gov
Temperature Influences the rate of microbial metabolism. nih.gov
Oxygen Determines whether aerobic or anaerobic pathways prevail. researchgate.net
Nutrients Availability of other nutrients can support microbial growth and co-metabolism. doi.org
Bioavailability Sorption to soil particles and water solubility can limit access by microorganisms. scirp.org

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily photodegradation and chemical reactions in the environment.

Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines can absorb light at wavelengths that reach the Earth's surface, making them potentially susceptible to direct photolysis. nih.gov The rate and products of photodegradation can be influenced by the solvent, the presence of oxygen, and other chemical species in the environment. acs.org

For nitroaromatic compounds, photoreduction of the nitro group is a possible pathway. acs.org The process can be influenced by the surrounding medium; for instance, the photoreduction of some nitro-PAHs (polycyclic aromatic hydrocarbons) has been observed in solvents like 2-propanol. acs.org

Chemical degradation in the environment can occur through reactions such as hydrolysis and oxidation. However, most aromatic amines are resistant to hydrolysis in aqueous solutions under typical environmental conditions. nih.gov The stability of the aromatic ring and the functional groups in this compound suggests that hydrolysis is not likely to be a significant degradation pathway. nih.gov

Oxidation reactions in the environment can be mediated by various reactive species. In the atmosphere, the vapor-phase reaction of aromatic amines with photochemically produced hydroxyl radicals is an important degradation pathway. nih.gov The estimated atmospheric half-life for a related compound, 5-nitro-o-anisidine, due to reaction with hydroxyl radicals is about 12 hours, suggesting that this could be a relevant process for this compound if it volatilizes. nih.gov

In soil and water, reactions with other oxidants may occur, but these processes are generally slower than biodegradation and photodegradation for many organic compounds. The persistence of some chloroanilines in the environment suggests that chemical degradation can be a slow process. nih.gov

Abiotic Degradation Processes

Advanced Oxidation Processes (AOPs) for Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment procedures designed to degrade persistent organic pollutants. nih.govmdpi.com These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent capable of mineralizing complex organic compounds into simpler substances like CO2 and H2O. mdpi.comiwaponline.com Due to the recalcitrant nature of nitroaromatic compounds, AOPs represent a key strategy for their environmental remediation. iwaponline.comspringernature.com

The Fenton process is a widely studied AOP that utilizes a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous iron (Fe²⁺), to generate hydroxyl radicals. ijret.org While specific studies on this compound are not prevalent, extensive research on similar isomers, such as 2-nitroaniline (B44862) (2-NA) and 4-nitroaniline (B120555) (4-NA), provides a strong model for its expected behavior.

The degradation of nitroanilines via the Fenton process is highly dependent on several key parameters, with pH being one of the most critical. Studies consistently show that the optimal pH for the degradation of nitroanilines is around 3.0. iwaponline.comresearchgate.netnih.gov At this acidic pH, the generation of hydroxyl radicals is most efficient. At lower pH values, the reaction can be inhibited by the scavenging of •OH radicals by H⁺ ions, while at a pH above 4.0, the process becomes less effective due to the precipitation of iron as ferric hydroxide (B78521) [Fe(OH)₃], which reduces the availability of the catalyst. iwaponline.comresearchgate.net

The concentrations of both H₂O₂ and Fe²⁺ are also crucial. Increasing the dosage of these reagents generally enhances the degradation rate, although excessive H₂O₂ can also inhibit the reaction kinetics. researchgate.netnih.gov Research on 4-NA has demonstrated that removal efficiencies can exceed 99% under optimized conditions. iwaponline.comiwaponline.comnih.gov The photo-Fenton process, which incorporates UV light, can further enhance the degradation rate by promoting the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. ijret.orgnih.gov

Table 1: Optimal Conditions for Nitroaniline Degradation by Fenton Process (Based on Analogue Compounds)

ParameterOptimal Value/RangeReference CompoundSource
pH3.0p-Nitroaniline, 4-Nitroaniline iwaponline.comresearchgate.net
H₂O₂/Fe²⁺ RatioVariable, depends on initial pollutant concentration4-Nitroaniline iwaponline.com
Temperature20°Cp-Nitroaniline nih.gov
Reported Removal Efficiency>98%p-Nitroaniline nih.gov

Photocatalytic degradation is another prominent AOP that employs a semiconductor catalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (typically UV) to generate reactive oxygen species. springernature.comd-nb.info When the catalyst is irradiated with photons of sufficient energy, it generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals and other ROS that degrade pollutants. springernature.com

Studies on the photocatalytic degradation of p-nitroaniline (PNA) and other nitroaromatics show that this method is highly effective. mdpi.comresearchgate.net The efficiency of the process is influenced by factors such as catalyst type and loading, pH, and the presence of other substances in the water. For instance, the degradation of PNA using TiO₂ nanotubes was found to be faster at basic pH levels. mdpi.com This is attributed to the surface charge of the catalyst and the increased availability of hydroxide ions (OH⁻) to be oxidized into •OH radicals. researchgate.net In contrast, acidic conditions can lead to the protonation of the amine group (-NH₂) to -NH₃⁺, which may decrease its affinity for the positively charged TiO₂ surface, slowing degradation. researchgate.net

The use of doped nanocatalysts, such as palladium-doped ZnO, has been shown to enhance photocatalytic activity under visible light, which is a significant advantage over processes requiring UV radiation. d-nb.info The primary active species responsible for degradation in these systems has been identified as the hydroxyl radical. springernature.comd-nb.info

Table 2: Key Findings in Photocatalytic Degradation of Nitroanilines (Based on Analogue Compounds)

CatalystReference CompoundKey FindingSource
TiO₂p-NitroanilineDegradation is faster at basic pH (≥ 5.5). mdpi.com
Pd-doped ZnONitrobenzene (B124822)Enhanced degradation under visible light; •OH is the main active species. d-nb.info
WO₃ MicrorobotsNitroaromatic PollutantsEffective degradation under light irradiation with H₂O₂. springernature.com
TiO₂p-NitroanilineIdentified intermediates include p-aminophenol and hydroquinone (B1673460). researchgate.net

Identification and Characterization of Degradation Products and Intermediates

The degradation of nitroaromatic compounds through AOPs involves a series of intermediate products. While the ultimate goal is complete mineralization to CO₂, water, and inorganic ions, the process generates various transient chemical species. mdpi.com For p-nitroaniline, studies have identified intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone during photocatalytic degradation. researchgate.net The initial steps of degradation often involve hydroxylation of the aromatic ring or transformation of the nitro group.

It is important to note that under certain AOP conditions, the formation of other, sometimes more toxic, nitro-products can occur. mostwiedzy.pl For example, sonochemical degradation of some nitrogen-containing pollutants has been reported to form N-nitroso and dinitro derivatives. mostwiedzy.pl The degradation pathway for this compound would likely involve initial attack by hydroxyl radicals, leading to the formation of hydroxylated and de-nitrated intermediates before the aromatic ring is cleaved. The presence of the ethyl group may also lead to a distinct set of byproducts compared to unsubstituted nitroaniline.

Kinetic Modeling of Environmental Transformation Rates

Understanding the kinetics of degradation is essential for optimizing remediation processes. The degradation of nitroaromatic compounds by AOPs is often described using pseudo-first-order kinetic models. researchgate.netd-nb.info This means the rate of degradation is directly proportional to the concentration of the pollutant.

For the Fenton oxidation of p-nitroaniline, a detailed kinetic model was developed showing that the apparent rate constant (k_ap) increased with higher concentrations of Fe²⁺ and H₂O₂ (up to a certain point) and with temperature. researchgate.netnih.gov The activation energy for the Fenton oxidation of p-nitroaniline was calculated to be 53.96 kJ mol⁻¹. researchgate.netnih.gov Similarly, the photocatalytic degradation of nitrobenzene using Pd-doped ZnO was also found to follow pseudo-first-order kinetics. d-nb.info For this compound, it is expected that its degradation via AOPs would also conform to a pseudo-first-order model, with the specific rate constants depending on the exact process conditions.

Environmental Occurrence and Persistence as a Nitroaromatic Pollutant

Nitroaromatic compounds are recognized as significant environmental pollutants due to their extensive use in manufacturing dyes, pesticides, and explosives. nih.govnih.gov Their release into the environment through industrial effluents is a primary source of contamination of soil and groundwater. nih.govresearchgate.net The chemical stability that makes them useful industrially also contributes to their recalcitrance and persistence in the environment. nih.govresearchgate.net

Many nitroaromatic compounds are listed as priority pollutants by environmental agencies due to their toxicity, mutagenicity, and potential carcinogenicity. nih.gov While specific data on the environmental occurrence of this compound is limited, its classification as a nitroaniline suggests it shares the hazardous characteristics of the broader group. nih.gov These compounds generally have low biodegradability, and their anaerobic degradation can lead to the formation of carcinogenic aromatic amines. mdpi.comresearchgate.net The presence of nitroaromatics in wastewater necessitates effective treatment methods, such as the AOPs discussed, to mitigate their long-term environmental and health risks. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-2-nitroaniline, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves nitration of 2-ethylaniline. Controlled nitration conditions (e.g., mixed acid systems at 0–5°C) are critical to avoid over-nitration or ring oxidation. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield . Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and characterize intermediates via melting point analysis (expected range: 70–74°C for nitroaniline derivatives) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • HPLC : Use a C18 column with a mobile phase of 70:30 methanol/water (retention time ~8–10 min) .
  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for nitro groups; ethyl CH3 at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 180 (C8H10N2O2) and fragmentation patterns consistent with nitro and ethyl groups .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Store at 4°C (long-term) or 25°C (short-term) with desiccants to prevent hydrolysis.
  • Photostability : Protect from UV light to avoid nitro group reduction or decomposition (observe color changes from yellow to brown as degradation indicators) .
  • pH Stability : Test solubility and degradation in buffers (pH 2–12); nitroanilines are generally stable in acidic conditions but degrade in strong bases .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to the ethyl group. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity . Experimentally, validate reactivity via Suzuki-Miyaura coupling (e.g., with arylboronic acids) under Pd catalysis, monitoring yields and byproducts via GC-MS .

Q. What computational strategies are effective in modeling the polarizability of nitroaniline derivatives like this compound?

  • Methodological Answer : Apply topological partitioning methods (e.g., Quantum Theory of Atoms in Molecules, QTAIM) to decompose polarizability into amino, nitro, and ethyl contributions. Compare charge-transfer effects between ortho and para substituents using localized molecular orbital (LMO) analysis. Reference meta-nitroaniline studies for transferable insights .

Q. How can researchers resolve contradictions in reported biological activity data for nitroaniline derivatives?

  • Methodological Answer : Perform systematic dose-response assays (e.g., IC50 determination in cell lines) while controlling variables:
  • Solvent Effects : Use DMSO at <0.1% to avoid cytotoxicity.
  • Metabolite Interference : Analyze metabolic stability via liver microsome assays (e.g., human S9 fraction).
  • Data Normalization : Include positive controls (e.g., cisplatin for cytotoxicity) and validate with orthogonal methods (e.g., fluorescence-based viability assays) .

Contradictions and Mitigation Strategies

  • Synthetic Yield Discrepancies : Variations in nitration efficiency may arise from trace moisture in reagents. Use anhydrous HNO3/H2SO4 and inert atmospheres to improve reproducibility .
  • Biological Activity Variability : Differences in cell permeability due to ethyl group lipophilicity require logP measurements (HPLC retention time vs. standards) to correlate with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.